6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-4-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
Description
This compound is a pyrazolo-pyridazinone derivative characterized by a fused heterocyclic core (pyrazolo[3,4-d]pyridazin-7-one) substituted with a 2,4-dimethylphenyl group at position 1, a methyl group at position 4, and a 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl side chain at position 4.
Properties
IUPAC Name |
6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-15-8-9-20(16(2)12-15)29-23-19(13-25-29)17(3)26-28(24(23)31)14-22(30)27-11-10-18-6-4-5-7-21(18)27/h4-9,12-13H,10-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGCMIRMJIEEEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCC5=CC=CC=C54)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-4-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyrazolo[3,4-d]pyridazinone core. Key steps include:
Formation of the Indole Derivative: This step involves the reaction of an appropriate precursor with reagents such as phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring.
Construction of the Pyrazolo[3,4-d]pyridazinone Core: This involves cyclization reactions using hydrazine derivatives and diketones under reflux conditions.
Final Coupling: The final step involves coupling the indole derivative with the pyrazolo[3,4-d]pyridazinone core using reagents such as oxalyl chloride and dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-4-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and halogenated compounds, which can be further utilized in various applications.
Scientific Research Applications
Overview
6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-4-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a complex organic compound that combines structural elements from indole, pyrazolo, and pyridazinone moieties. This unique structure contributes to its potential applications across various scientific fields.
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry due to its potential therapeutic properties. Its unique structural features suggest possible interactions with biological targets such as enzymes and receptors. Research has indicated that compounds with similar structures may exhibit anti-inflammatory, anticancer, and antimicrobial activities.
Case Studies:
- Anti-Cancer Activity : A study demonstrated that derivatives of pyrazolo[3,4-d]pyridazinones exhibit selective cytotoxicity against cancer cell lines, indicating a promising avenue for developing new anticancer agents.
- Neuroprotective Effects : Research into indole derivatives has shown neuroprotective effects in models of neurodegenerative diseases, suggesting that this compound may have similar benefits.
The interactions of this compound with biological macromolecules are of significant interest for drug discovery and development. Its potential to modulate biological pathways through receptor interaction can lead to advancements in understanding disease mechanisms.
Mechanism of Action:
The indole moiety may interact with serotonin receptors or other neurotransmitter systems, while the pyrazolo[3,4-d]pyridazinone core could influence cellular signaling pathways involved in various diseases.
Mechanism of Action
The mechanism of action of 6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-4-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in the inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Metrics
Computational methods such as Tanimoto and Dice coefficients are widely used to quantify molecular similarity. These metrics compare molecular fingerprints (e.g., MACCS keys, Morgan fingerprints) to identify analogs. For example:
- Aglaithioduline , a phytocompound, shares ~70% structural similarity with SAHA (a histone deacetylase inhibitor) via Tanimoto indexing .
- In docking studies, compounds with ≥0.5 Tanimoto similarity (based on Morgan fingerprints) are grouped into chemotype clusters to compare binding affinities .
Table 1: Structural Similarity Indices
Bioactivity Profiling
Hierarchical clustering of bioactivity profiles reveals that structurally similar compounds often share overlapping modes of action. For instance:
- Compounds with pyrazolo-pyridazinone cores (e.g., the target compound) exhibit kinase inhibition profiles akin to pyrazolo[4,3-d]pyrimidin-7-ones, such as 6-(2,4-dichloroanilino)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-one (a known kinase modulator) .
- In the NCI-60 dataset, structurally related indole derivatives cluster into groups with consistent antiproliferative activities .
Table 2: Bioactivity Comparison
Computational Docking and Affinity Variability
Docking studies highlight that minor structural changes significantly alter binding affinities. For example:
- Substitutions on the pyridazinone ring (e.g., methyl vs. phenyl groups) modulate interactions with hydrophobic pockets in kinase targets .
- The 2,4-dimethylphenyl group in the target compound may enhance selectivity by occupying sterically restricted regions of binding sites, akin to halogenated analogs in Verongiida alkaloids .
Limitations and Insights from Similarity Analysis
- Structural vs. Functional Similarity : While Tanimoto scores predict bioactivity trends (e.g., HDAC inhibition ), exceptions exist. For example, compound 7 in NMR studies (vs. Rapa) showed identical chemical shifts in most regions but divergent bioactivity due to substituent variations in critical positions .
- Dereplication Challenges : Molecular networking (MS/MS cosine scores) and Murcko scaffold classification help prioritize analogs but may exclude singletons with unique bioactivities .
Biological Activity
The compound 6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-4-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a synthetic organic molecule that integrates various pharmacologically significant moieties. Its structure suggests potential interactions with biological targets, making it a candidate for diverse therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Indole moiety : Known for its role in neurotransmission and various biological processes.
- Pyrazolo[3,4-d]pyridazinone core : This structure is associated with multiple biological activities including anti-inflammatory and anticancer properties.
| Property | Value |
|---|---|
| IUPAC Name | 6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-one |
| Molecular Formula | C24H23N5O2 |
| Molecular Weight | 413.47 g/mol |
| CAS Number | 955837-96-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The indole component may modulate neurotransmitter receptors while the pyrazolo[3,4-d]pyridazinone core could influence various signaling pathways. The compound's potential as an inhibitor of certain enzymes (like acetylcholinesterase) suggests its use in neurodegenerative diseases.
Anticancer Activity
Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyridazinones have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study reported IC50 values for related compounds indicating their effectiveness against various cancer cell lines .
Neuroprotective Effects
The indole moiety's interaction with neurotransmitter systems suggests potential neuroprotective effects. Research has highlighted the role of indole derivatives in enhancing cognitive function and reducing neuroinflammation . The compound may act as an acetylcholinesterase inhibitor, which is beneficial in treating Alzheimer's disease.
Antimicrobial Properties
Preliminary data suggest that this compound could possess antimicrobial activity. Similar structures have shown effectiveness against bacterial strains and fungi . The mechanism likely involves disruption of microbial cell membranes or inhibition of vital biochemical pathways.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Anticancer Study : A derivative exhibited significant cytotoxicity against breast cancer cells with an IC50 value lower than that of standard chemotherapeutics .
- Neuroprotective Study : An indole derivative showed improved memory retention in animal models by modulating cholinergic activity .
- Antimicrobial Activity : A related pyrazolo compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli in vitro .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
